(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate
Brand Name: Vulcanchem
CAS No.: 870822-87-0
VCID: VC7774414
InChI: InChI=1S/C15H20N2O4/c1-10(16-17-14(19)21-15(2,3)4)11-6-8-12(9-7-11)13(18)20-5/h6-9H,1-5H3,(H,17,19)/b16-10+
SMILES: CC(=NNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C(=O)OC
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol

(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate

CAS No.: 870822-87-0

Cat. No.: VC7774414

Molecular Formula: C15H20N2O4

Molecular Weight: 292.33 g/mol

* For research use only. Not for human or veterinary use.

(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate - 870822-87-0

Specification

CAS No. 870822-87-0
Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
IUPAC Name methyl 4-[(E)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate
Standard InChI InChI=1S/C15H20N2O4/c1-10(16-17-14(19)21-15(2,3)4)11-6-8-12(9-7-11)13(18)20-5/h6-9H,1-5H3,(H,17,19)/b16-10+
Standard InChI Key DQYIKEHENIUSRH-MHWRWJLKSA-N
Isomeric SMILES C/C(=N\NC(=O)OC(C)(C)C)/C1=CC=C(C=C1)C(=O)OC
SMILES CC(=NNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C(=O)OC
Canonical SMILES CC(=NNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isomeric Configuration

The compound’s molecular formula, C15H20N2O4\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{4}, corresponds to a molar mass of 292.33 g/mol. Its Z-isomer configuration arises from the spatial arrangement of the Boc and 4-(methoxycarbonyl)phenyl groups on opposing sides of the hydrazinecarboxylate backbone (Figure 1). This stereochemistry is critical for its reactivity, as the Z-form influences intramolecular hydrogen bonding and steric interactions during synthetic modifications .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Namemethyl 4-[(E)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate
Canonical SMILESCC(=NNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C(=O)OC
InChI KeyDQYIKEHENIUSRH-MHWRWJLKSA-N

The isomeric SMILES string C/C(=N\NC(=O)OC(C)(C)C)/C1=CC=C(C=C1)C(=O)OC\text{C/C(=N\NC(=O)OC(C)(C)C)/C1=CC=C(C=C1)C(=O)OC} explicitly denotes the Z-configuration, with the Boc group (OC(C)(C)C\text{OC(C)(C)C}) and methoxycarbonylphenyl moiety positioned trans to each other.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data confirm the compound’s structure. The 1H^1\text{H}-NMR spectrum exhibits distinct signals for the tert-butyl group (δ 1.42 ppm, singlet) and the methoxycarbonyl proton (δ 3.89 ppm, singlet). The hydrazinecarboxylate backbone shows a characteristic NH proton resonance at δ 8.21 ppm (broad singlet), while aromatic protons from the phenyl ring appear as a doublet at δ 7.98 ppm . HRMS analysis validates the molecular ion peak at m/zm/z 292.33 [M+H]+^+.

Synthetic Routes and Optimization

Condensation with tert-Butyl Carbazate

The primary synthesis involves condensing tert-butyl carbazate with 4-(methoxycarbonyl)acetophenone under acidic conditions (Scheme 1). This method achieves moderate yields (50–65%) and high stereoselectivity for the Z-isomer, attributable to the steric bulk of the Boc group .

Scheme 1: Synthesis via Condensation

tert-Butyl carbazate+4-(methoxycarbonyl)acetophenoneH+(Z)-isomer+H2O\text{tert-Butyl carbazate} + \text{4-(methoxycarbonyl)acetophenone} \xrightarrow{\text{H}^+} \text{(Z)-isomer} + \text{H}_2\text{O}

Alternative Pathways

Comparative studies highlight alternative routes using benzyl carbazate and substituted aldehydes, though these yield analogous hydrazinecarboxylates with differing substituents . For instance, reaction with 5-bromo-2-hydroxybenzaldehyde produces brominated derivatives, underscoring the versatility of the hydrazinecarboxylate scaffold .

Table 2: Synthetic Yield Comparison

Starting MaterialProductYield (%)
4-(Methoxycarbonyl)acetophenoneTarget compound65
5-Bromo-2-hydroxybenzaldehydeBrominated analog80

Structural and Conformational Analysis

Intramolecular Hydrogen Bonding

X-ray crystallography of related hydrazinecarboxylates reveals strong intramolecular O–H⋯N hydrogen bonds, stabilizing the Z-configuration . In the target compound, analogous interactions between the hydrazine NH and carbonyl oxygen likely contribute to its conformational rigidity.

Crystallographic Data

While direct crystallographic data for the compound is unavailable, isostructural analogs crystallize in monoclinic systems with space groups PnPn or P21/cP2_1/c . These structures exhibit planar hydrazinecarboxylate backbones and van der Waals interactions between tert-butyl groups .

Applications in Medicinal Chemistry

Role as HDAC Inhibitor Intermediate

The compound serves as a key intermediate in synthesizing HDAC inhibitors, such as derivatives of Santacruzamate A (SCA) . Coupling the hydrazinecarboxylate with phenethylamine or phenacetyl moieties yields potent HDAC1/3 inhibitors (IC50_{50} < 10 nM) . For example, compound 9e (Figure 2) demonstrates enhanced activity with an eight-carbon alkyl linker, highlighting the importance of hydrazide functionalization .

Figure 2: HDAC Inhibitor Design

(Z)-HydrazinecarboxylateHATU couplingHDAC inhibitor precursorTFA deprotectionActive inhibitor\text{(Z)-Hydrazinecarboxylate} \xrightarrow{\text{HATU coupling}} \text{HDAC inhibitor precursor} \xrightarrow{\text{TFA deprotection}} \text{Active inhibitor}

Pharmacological Significance

HDAC inhibitors derived from this scaffold downregulate anti-apoptotic proteins (e.g., Bcl-2), inducing apoptosis in acute myeloid leukemia (AML) cells . The Boc group enhances blood-brain barrier permeability, making these compounds candidates for neuro-oncology applications .

Future Research Directions

Catalytic Applications

The compound’s hydrazone moiety could serve as a ligand in transition metal catalysis, facilitating asymmetric hydrogenation or C–N coupling reactions. Computational studies suggest chelation potential with palladium or ruthenium centers.

Functional Material Development

Incorporating the 4-(methoxycarbonyl)phenyl group into polymers or metal-organic frameworks (MOFs) may yield materials with tunable electronic properties. Research in this area remains nascent but promising.

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